molecular formula C17H13F3N4O2 B277431 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B277431
M. Wt: 362.31 g/mol
InChI Key: GBUGTPWUMHOXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits unique properties that make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide are significant. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process for the elimination of cancer cells from the body. Additionally, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments are its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its inhibitory effect on angiogenesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.

Future Directions

There are several future directions for the investigation of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide. These include further studies on its mechanism of action, its potential applications in the treatment of other diseases, and the development of more potent and selective derivatives of this compound. Additionally, the safety and efficacy of this compound need to be further investigated in preclinical and clinical studies to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide involves several steps, including the reaction of 3-aminopyridine with ethyl chloroformate to form 3-(chloroformyl)pyridine. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form the desired compound.

Scientific Research Applications

The scientific research application of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide is vast. This compound has been studied extensively for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells.

properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)12-5-1-2-6-13(12)22-14(25)7-8-15-23-16(24-26-15)11-4-3-9-21-10-11/h1-6,9-10H,7-8H2,(H,22,25)

InChI Key

GBUGTPWUMHOXOM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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